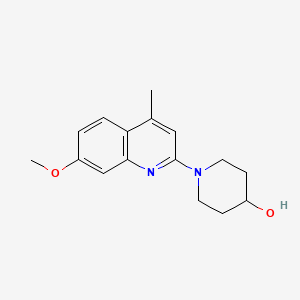![molecular formula C19H22FN3O B12268501 2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12268501.png)
2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidine ring, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group and the pyridine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one
- Benzyl 1,2,3-triazine-5-carboxylate
- Various fluorinated derivatives
Uniqueness
2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H22FN3O |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H22FN3O/c1-22(18-4-2-3-11-21-18)17-9-12-23(13-10-17)19(24)14-15-5-7-16(20)8-6-15/h2-8,11,17H,9-10,12-14H2,1H3 |
Clave InChI |
ZREJCSKGGYLNDG-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C(=O)CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B12268421.png)
![3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12268434.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12268441.png)
![N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12268442.png)
![5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268445.png)
![N,N,4-trimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12268447.png)
![1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol](/img/structure/B12268451.png)

![6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12268457.png)
![3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine](/img/structure/B12268466.png)
![1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B12268479.png)
![4-[4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine](/img/structure/B12268485.png)
![N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12268489.png)
![6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12268490.png)
